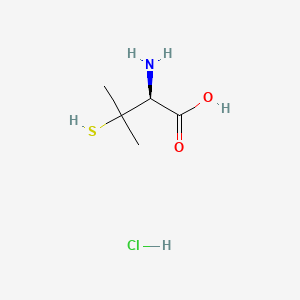

Penicillamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDHUFYOXKHLME-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944844 | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-30-9 | |

| Record name | D-Valine, 3-mercapto-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9JK529ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Penicillamine Hydrochloride Action

Chelation Chemistry and Metal Ion Complexation

Penicillamine (B1679230) is a potent chelating agent, meaning it can form multiple bonds with a single metal ion, effectively sequestering it and facilitating its removal from the body. mdpi.compediatriconcall.com This property is central to its use in conditions characterized by toxic metal accumulation.

Copper Sequestration and Excretion Mechanisms

The primary and most well-understood mechanism of penicillamine in the context of Wilson's disease is its ability to chelate excess copper. drugbank.comwikipedia.org In this genetic disorder, impaired copper metabolism leads to its accumulation in various tissues. Penicillamine intervenes by forming a stable, soluble complex with copper, which is then readily excreted in the urine. drugbank.comnih.gov In vitro studies suggest that two molecules of penicillamine bind to one atom of copper. drugbank.com This chelation process is believed to involve the reduction of cupric (Cu(II)) ions to cuprous (Cu(I)) ions, which then form a stable complex with penicillamine. mdpi.com This action effectively removes non-ceruloplasmin bound copper from the plasma. mdpi.com

Interactions with Other Divalent and Trivalent Cations

Beyond copper, penicillamine's chelating activity extends to other heavy metals. It is known to form complexes with divalent and trivalent cations such as lead, mercury, and iron. mdpi.compediatriconcall.comnih.gov This broad-spectrum chelating ability has led to its off-label consideration in the management of lead poisoning. pediatriconcall.comnih.gov The fundamental principle remains the same: penicillamine binds to these metal ions, forming water-soluble complexes that can be efficiently eliminated from the body via renal excretion. nih.gov

Disulfide Exchange Reactions and Metabolic Modulation

Penicillamine's chemical structure, particularly its thiol (-SH) group, allows it to participate in disulfide exchange reactions, a key mechanism in its therapeutic effect in certain metabolic disorders. pillbuys.com

Penicillamine-Cysteine Disulfide Formation and Cystine Solubility

In the condition of cystinuria, an inherited metabolic disorder, there is excessive excretion of the amino acid cystine. Cystine is poorly soluble in urine, leading to the formation of kidney stones. Penicillamine addresses this by undergoing a disulfide interchange with cystine. pediatriconcall.comdrugbank.com This reaction breaks down cystine and forms a new compound, penicillamine-cysteine disulfide. drugbank.compillbuys.com This mixed disulfide is significantly more soluble in urine than cystine itself and is readily excreted, thereby preventing the formation of cystine calculi. drugbank.comnih.gov

Immunomodulatory and Anti-inflammatory Pathways

The mechanism of action of penicillamine in rheumatoid arthritis is not fully elucidated, but it is known to possess immunomodulatory and anti-inflammatory properties. mdpi.comdrugbank.com It is considered a disease-modifying antirheumatic drug (DMARD). nih.gov

T-Lymphocyte and B-Lymphocyte Activity Modulation

Research indicates that penicillamine can influence the activity of immune cells. It has been shown to depress T-lymphocyte (T-cell) activity. drugbank.comwikipedia.orgnih.gov In vitro studies have demonstrated that while it suppresses T-cell function, it does not have the same inhibitory effect on B-lymphocyte (B-cell) activity. drugbank.comncats.io This selective action on T-cells, along with its ability to inhibit macrophage function and decrease the production of interleukin-1 (IL-1), contributes to its immunomodulatory effects. drugbank.comwikipedia.org Furthermore, penicillamine has been observed to lower IgM rheumatoid factor levels without causing a significant general depression of serum immunoglobulins. drugbank.com

Interactive Data Table: Penicillamine's Mechanistic Targets

| Mechanism | Target Molecule/Cell | Resulting Effect |

| Chelation | Copper (Cu) | Formation of a soluble complex, leading to increased urinary excretion. drugbank.comnih.gov |

| Chelation | Lead (Pb), Mercury (Hg), Iron (Fe) | Formation of soluble complexes, facilitating renal excretion. mdpi.compediatriconcall.comnih.gov |

| Disulfide Exchange | Cystine | Formation of highly soluble penicillamine-cysteine disulfide, preventing stone formation. pediatriconcall.comdrugbank.com |

| Immunomodulation | T-Lymphocytes | Depression of T-cell activity. drugbank.comwikipedia.orgnih.gov |

| Immunomodulation | Macrophages | Inhibition of macrophage function. drugbank.comwikipedia.org |

| Immunomodulation | Interleukin-1 (IL-1) | Decreased production. drugbank.comwikipedia.org |

| Immunomodulation | IgM Rheumatoid Factor | Reduction in levels. drugbank.com |

Reduction of Immunoglobulin M (IgM) Rheumatoid Factor

Research involving patients with rheumatoid arthritis treated with penicillamine has provided quantitative evidence of this effect. A study tracked IgM RF and IgG RF levels over a one-year treatment period. The findings indicated a selective and significant reduction in IgM RF levels, which was more pronounced than the decrease in total serum IgM. nih.gov In contrast, the mean levels of IgG RF did not show a significant change during the same period. nih.gov The reduction in IgM RF was observed to be dose-dependent, with patients on higher maintenance doses showing a more rapid and greater decrease. nih.gov

Table 1: Effect of Penicillamine Treatment on IgM Rheumatoid Factor Levels in Rheumatoid Arthritis Patients

This table summarizes the findings from a study on the quantitative response of IgM RF to penicillamine therapy over one year. nih.gov

| Treatment Duration | Mean IgM RF Level (% of Pre-treatment Value) |

|---|---|

| 3 Months | 76% (± 10% SEM) |

| 1 Year | 30% (± 5% SEM) |

Macrophage Inhibition and Cytokine Signaling Alterations (e.g., Interleukin-1)

Penicillamine exerts immunomodulatory effects by influencing the function of macrophages and altering cytokine signaling pathways. drugbank.comwikipedia.org The drug is known to inhibit macrophage function, which is a key component of its action in treating conditions like rheumatoid arthritis. drugbank.comwikipedia.org This inhibition contributes to its anti-inflammatory properties. mdpi.com

A crucial aspect of this mechanism is the reduction of the pro-inflammatory cytokine Interleukin-1 (IL-1). drugbank.comwikipedia.org However, studies investigating the direct effects of penicillamine on cytokine induction in mouse macrophages found that it did not inhibit the induction of IL-1 beta or tumor necrosis factor-alpha (TNF-α) mRNA. nih.gov This suggests that its effect on IL-1 levels may be indirect or involve different pathways than those affected by other antirheumatic drugs like auranofin. nih.gov Other research indicates that nitric oxide (NO), for which the related compound S-nitroso-N-acetyl-DL-penicillamine is a donor, can inhibit the release of IL-1β from macrophages by inhibiting the enzyme caspase-1. nih.gov This provides a potential, though indirect, pathway by which penicillamine-related compounds could influence cytokine processing. Furthermore, some studies have shown that penicillamine can stimulate macrophages to produce cytokines such as TNF-α, IL-6, and IL-23, suggesting a complex and potentially context-dependent interaction with these immune cells. bac-lac.gc.ca

Connective Tissue Remodeling and Extracellular Matrix Interactions

Interference with Tropocollagen Cross-Linking

Penicillamine directly affects collagen metabolism by interfering with the formation of cross-links between tropocollagen molecules, the fundamental units of collagen fibers. drugbank.comnih.govpanaceabiotec.com It also has the ability to cleave these cross-links when they are newly formed. drugbank.comnih.govpanaceabiotec.com This action is attributed to its interaction with aldehyde residues present on tropocollagen. indianpediatrics.netcapes.gov.br

The formation of stable collagen fibers depends on the creation of covalent bonds, known as cross-links, which are formed from lysine-derived aldehydes. capes.gov.brnih.gov Penicillamine blocks the formation of these stable bonds. indianpediatrics.net It is postulated that penicillamine, which has adjacent free sulfhydryl and amino groups, reacts with the aldehyde groups on tropocollagen to form a thiazolidine (B150603) complex. capes.gov.br This prevents the aldehydes from participating in the normal cross-linking process, leading to the accumulation of soluble, less-cross-linked collagen. capes.gov.brwiley.com This effect is distinct from the action of lathyrogens, which inhibit the formation of the aldehydes themselves. capes.gov.br In contrast, collagen from penicillamine-treated tissues has a higher-than-normal aldehyde content because the aldehydes are formed but their subsequent reaction is blocked. capes.gov.br

Impact on Collagen Degradation and Fibrotic Processes

By inhibiting the cross-linking of collagen, penicillamine renders the collagen more soluble and more susceptible to enzymatic and mechanical degradation. indianpediatrics.netmdpi.com This property underlies its use in certain fibrotic conditions, such as scleroderma and potentially liver fibrosis, where excessive collagen deposition is a key pathological feature. mdpi.comnih.gov The increased solubility and fragility of collagen due to penicillamine's action can help to reduce the accumulation of fibrotic tissue. indianpediatrics.net The drug causes an increase in the amount of soluble collagen, which in rats leads to a decrease in the tensile strength of the skin. drugs.com This effect on collagen makes it more vulnerable to degradation, which can be beneficial in managing diseases characterized by intensified collagen production. mdpi.com

Emerging and Unconventional Mechanistic Insights

Aldehyde Scavenging Activity in Alcohol Metabolism

An emerging area of investigation is the role of penicillamine as an aldehyde scavenger, specifically in the context of alcohol metabolism. researchgate.net The primary and most toxic metabolite of ethanol (B145695) is acetaldehyde (B116499). researchgate.netnih.gov Penicillamine, being a thiol amino acid, can react non-enzymatically with acetaldehyde to form a stable, non-reactive adduct. researchgate.netnih.govfrontiersin.org This process, known as sequestration, effectively inactivates acetaldehyde and reduces its bioavailability. researchgate.net

Pre-clinical studies in animal models have demonstrated that by sequestering acetaldehyde in the brain, D-penicillamine can reduce voluntary ethanol consumption and prevent relapse-like drinking behavior. researchgate.netnih.gov This suggests that some of the psychopharmacological effects of ethanol, including its reinforcing properties, may be mediated by its metabolite, acetaldehyde. nih.govresearchgate.net The ability of penicillamine to form these adducts has been demonstrated in vivo, and its action as an acetaldehyde-sequestering agent provides a novel pharmacological strategy for investigating and potentially treating alcohol use disorders. nih.govfrontiersin.org

Inhibition of Aqp11-Dependent Ferroptosis in Neuronal Injury

Recent research has shed light on the neuroprotective effects of D-penicillamine (DPA) by inhibiting a specific form of programmed cell death called ferroptosis in neurons. nih.govmdpi.com Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides, leading to cell death, and is implicated in neuronal damage following events like seizures. nih.gov

Studies using a kainic acid (KA)-induced seizure model in mice have demonstrated that DPA treatment significantly improves neuronal survival. nih.govmdpi.com This protective effect is associated with a marked decrease in key ferroptosis-related markers. nih.gov Specifically, the levels of acyl-CoA synthetase long-chain family member 4 (ACSL4), prostaglandin-endoperoxide synthase 2 (Ptgs2), and lipid peroxides were all significantly reduced in the brains of KA-treated mice after DPA administration. nih.govmdpi.com In vitro models of neuronal ferroptosis induced by glutamate (B1630785) or erastin (B1684096) further corroborated these findings, showing that DPA can directly suppress this cell death pathway in neurons. nih.govresearchgate.net

A pivotal discovery from these studies is the identification of Aquaporin-11 (Aqp11) as a key molecular target for DPA's anti-ferroptotic activity. nih.govmdpi.com RNA sequencing analysis of glutamate-treated neuronal cells revealed that Aqp11, a channel protein responsible for transporting water and small solutes, is central to the protective mechanism of DPA. nih.govmdpi.com To confirm this, in vivo experiments involving the knockdown of Aqp11 in the brain using siRNA were conducted. The results showed that reducing Aqp11 expression nullified the inhibitory effect of DPA on seizure-induced ferroptosis. nih.govmdpi.com This indicates that the neuroprotective effects of DPA against ferroptosis are dependent on the presence and function of Aqp11. nih.govmdpi.com

Table 1: Effect of D-Penicillamine on Ferroptosis Markers in a Kainic Acid-Induced Seizure Model

| Marker | Effect of D-Penicillamine Treatment | Implication |

|---|---|---|

| ACSL4 | Significantly Decreased | Inhibition of lipid metabolism contributing to ferroptosis |

| Ptgs2 | Significantly Decreased | Reduction in inflammatory and oxidative stress pathways |

| Lipid Peroxides | Significantly Decreased | Direct evidence of reduced oxidative damage to lipids |

| Neuronal Survival | Remarkably Improved | Overall neuroprotective effect |

Melanogenesis Inhibition Pathways

D-penicillamine has been identified as an inhibitor of melanogenesis, the process of melanin (B1238610) production. uni-lj.sinih.gov Its mechanism of action in this pathway is multifaceted, primarily revolving around its interaction with key components of melanin synthesis. uni-lj.si

One of the primary mechanisms is the chelation of copper ions. uni-lj.si Tyrosinase, a critical enzyme in the melanogenesis pathway, requires copper as a cofactor for its proper function. uni-lj.si By binding to copper, D-penicillamine inhibits the activity of tyrosinase, thereby hindering the initial steps of melanin production. uni-lj.si

Furthermore, D-penicillamine acts as a one-electron donor. uni-lj.si It can reduce an oxidation product of dopa, which is a precursor to melanin. This action prevents the formation of dopachrome (B613829), a key intermediate in the synthesis of eumelanin. uni-lj.simdpi.com During this process, the sulfhydryl group (-SH) of penicillamine becomes oxidized. uni-lj.si

In studies using melanoma cells, D-penicillamine has been shown to inhibit tyrosinase activity and reduce melanin production. nih.gov Interestingly, this inhibition of melanogenesis rendered the melanoma cells more susceptible to being killed by peripheral blood lymphocytes, suggesting a potential immunomodulatory role linked to its effect on pigmentation. nih.gov

Table 2: Mechanisms of Melanogenesis Inhibition by D-Penicillamine

| Mechanism | Target | Outcome |

|---|---|---|

| Copper Chelation | Tyrosinase | Inhibition of enzyme activity |

| Reduction of Dopa Oxidation Product | Dopa Oxidation Product | Prevention of dopachrome formation |

Hypothesis of Zinc Protease Inhibition in Arthritis Pathogenesis

While the precise mechanism of action of D-penicillamine in rheumatoid arthritis remains a subject of ongoing research, a prominent hypothesis centers on its ability to inhibit zinc proteases. mdpi.comnih.gov Metalloproteases are known to be involved in the pathogenesis of arthritis, contributing to the remodeling of the extracellular matrix and tissue degradation seen in the disease. mdpi.com

The proposed mechanism, termed "catalytic chelation," suggests that D-penicillamine facilitates the removal of zinc from zinc-dependent enzymes like carboxypeptidase A. nih.gov D-penicillamine itself catalyzes the transfer of zinc from the enzyme to other, stronger chelating agents. nih.gov This process leads to the irreversible inhibition of the zinc protease. nih.gov Studies have shown that D-penicillamine can accelerate the rate of zinc release from carboxypeptidase A by up to 400-fold compared to the uncatalyzed release. nih.gov

This inhibition of zinc proteases involved in tissue remodeling could explain the therapeutic efficacy of D-penicillamine in arthritis. mdpi.com By disrupting the activity of these enzymes, D-penicillamine may help to reduce the breakdown of cartilage and other connective tissues that is characteristic of rheumatoid arthritis. mdpi.com

Synthetic Methodologies and Chemical Development

Historical Synthesis Routes

The initial methods for obtaining penicillamine (B1679230) were rooted in its relationship with penicillin. These early approaches included both semi-synthetic and total synthesis strategies.

Semi-synthetic Derivation from Penicillins

Historically, D-penicillamine was primarily obtained through the degradation of penicillins. pillbuys.comresearchgate.netmdpi.com This process involves the hydrolysis of the β-lactam and thiazolidine (B150603) rings of the penicillin molecule. pillbuys.com For instance, the degradation of penicillin G can be initiated by cleaving the β-lactam ring with alkali to form penicilloic acid, which is then decarboxylated to penilloic acid. pillbuys.com The subsequent cleavage of the thiazolidine ring of penilloic acid yields D-penicillamine. pillbuys.com This final step often required the use of mercuric salts to drive the reaction to completion by forming a sparingly soluble penicillamine-mercury complex. pillbuys.comresearchgate.net The free penicillamine is then liberated from this complex by treatment with hydrogen sulfide (B99878). pillbuys.comresearchgate.netgoogle.com

Early Total Synthesis Approaches and Racemate Production

The first total synthesis of penicillin V, achieved by Sheehan and co-workers in 1957, also provided a route to penicillamine. thieme-connect.comacs.org A key step in this synthesis involved the transformation of racemic valine into N-acetylpenicillamine. thieme-connect.com Early total synthesis methods often resulted in a racemic mixture of D- and L-penicillamine (DL-penicillamine). researchgate.net One such process starts with isobutyraldehyde, sulfur, ammonia, and hydrogen cyanide to produce the racemate. pillbuys.comresearchgate.net The production of a racemic mixture necessitated subsequent resolution steps to isolate the desired D-enantiomer, as the L-enantiomer is toxic. wikipedia.org

Modern Synthesis and Purification Techniques

Contemporary synthetic strategies for penicillamine focus on stereoselectivity to avoid the formation of the toxic L-isomer and employ advanced purification methods.

Stereoselective Synthesis and Enantiomeric Resolution Methodologies

Modern approaches often aim for stereoselective synthesis to directly produce the desired D-enantiomer or employ efficient resolution techniques to separate the enantiomers of a racemic mixture.

Stereoselective Synthesis: One method involves the use of chiral auxiliaries. For example, D-camphoric acid has been used to induce stereoselectivity in the synthesis of D-penicillamine. rsc.org Another approach involves the diastereoselective synthesis of tricyclic systems derived from D-penicillamine and an achiral dialdehyde, which can then be converted to the final product. scielo.brscielo.br

Enantiomeric Resolution: When a racemic mixture is produced, resolution is necessary. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent. For instance, (-)-norephedrine has been used to resolve N-formylisopropylidene-DL-penicillamine. researchgate.net Chromatographic methods are also widely used for enantiomeric separation. iitr.ac.in These include both direct and indirect methods. iitr.ac.in

Direct methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). iitr.ac.innih.gov L-tartaric acid and (R)-mandelic acid have been successfully used as chiral impregnating reagents in thin-layer chromatography (TLC) for the resolution of DL-penicillamine. nih.gov

Indirect methods involve derivatizing the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated on an achiral stationary phase. iitr.ac.innih.gov Marfey's reagent and ninhydrin (B49086) are examples of reagents used for the indirect resolution of penicillamine enantiomers via high-performance liquid chromatography (HPLC). nih.govcore.ac.uk

Table 1: Comparison of Enantiomeric Resolution Techniques for Penicillamine

| Technique | Method | Chiral Selector/Reagent | Principle |

| Classical Resolution | Diastereomeric Salt Formation | (-)-Norephedrine | Forms diastereomeric salts with DL-penicillamine derivatives that have different solubilities, allowing for separation by crystallization. researchgate.net |

| Thin-Layer Chromatography (TLC) | Direct Resolution | L-Tartaric Acid, (R)-Mandelic Acid | The chiral selector is impregnated onto the TLC plate, creating a chiral stationary phase that interacts differently with the D- and L-enantiomers, leading to separation. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Indirect Resolution | Marfey's Reagent | The enantiomers are derivatized with the chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Indirect Resolution | Ninhydrin | Reacts with penicillamine enantiomers to form fluorescent diastereomeric adducts that can be separated and detected. core.ac.uk |

Advanced Purification Strategies (e.g., Mercuric Salt Complexation)

Purification is a critical step to ensure the high purity of the final penicillamine hydrochloride product.

Mercuric Salt Complexation: As mentioned in the historical context, the formation of a mercury-penicillamine complex is a highly effective purification method. researchgate.net Penicillamine is precipitated from a hydrolysis mixture as the mercuric salt, which is then collected. researchgate.netresearchgate.net This complex is subsequently treated with hydrogen sulfide to release the free penicillamine, leaving behind insoluble mercuric sulfide. pillbuys.comgoogle.com This method effectively separates penicillamine from by-products.

Recrystallization: Simple recrystallization from water is a common final step to purify the penicillamine. researchgate.netresearchgate.net

Adduct Formation: Another purification technique involves converting the penicillamine into a more easily purifiable derivative. For example, D-penicillamine can be converted into D-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride, also known as the "D-penicillamine-acetone adduct," which can be readily purified and then converted back to D-penicillamine. pillbuys.com

Chemical Modification and Derivatization for Enhanced Pharmacological Profiles

Chemical modification of the penicillamine structure has been explored to create derivatives with improved or novel pharmacological activities. The primary sites for modification are the thiol, amino, and carboxylic acid groups.

Thiol Group Modification: The thiol group is a key site for derivatization. For instance, S-nitroso-N-acetyl-D-penicillamine has been synthesized to create a nitric oxide-releasing compound. mdpi.com This modification can be used to impart new therapeutic properties, such as controlled nitric oxide release for various biomedical applications. mdpi.com

Amino Group Modification: The amino group can be acylated or incorporated into larger structures. N-acetyl-D-penicillamine is a common derivative. mdpi.com Furthermore, penicillamine has been incorporated into peptide structures to create potent inhibitors of hormones like oxytocin. acs.org For example, 1-L-Penicillamine-oxytocin and 1-D-Penicillamine-oxytocin have been synthesized and shown to be powerful inhibitors of the oxytocic response. acs.org

Polymer Conjugation: D-penicillamine has been chemically bonded to polymers like chitosan. researchgate.net These modified biopolymers can then be used, for example, as carriers for metal catalysts. In one study, a chitosan-D-penicillamine derivative was used to anchor Pd(II), creating a catalyst for oxidation reactions. researchgate.net

Derivatization for Analysis: Derivatization is also crucial for the analytical determination of penicillamine and its impurities. For instance, hydroxylamine (B1172632), a potential genotoxic impurity, can be derivatized with acetone (B3395972) to form acetone oxime, which can then be quantified by gas chromatography-headspace-mass spectrometry (GCHS-MS). researchgate.net

Synthesis of Lipophilic D-Penicillamine Derivatives

The inherent hydrophilicity of D-penicillamine can be altered through chemical modification to produce more lipophilic derivatives. This increased lipophilicity can influence the compound's interaction with biological systems. Key strategies to achieve this involve the esterification of the carboxylic acid group, acylation of the amino group, or the formation of heterocyclic structures such as thiazolidines.

One primary method for synthesizing lipophilic D-penicillamine derivatives is through the esterification of its carboxylic acid functional group. This is commonly achieved by reacting D-penicillamine hydrochloride with an alcohol, such as methanol (B129727), ethanol (B145695), or benzyl (B1604629) alcohol, in the presence of an acid catalyst like hydrogen chloride or a dehydrating agent like thionyl chloride. nih.govgoogle.com For instance, the synthesis of D-penicillamine methyl ester hydrochloride can be performed by refluxing a solution of D-penicillamine hydrochloride in methanol saturated with anhydrous hydrogen chloride for an extended period. google.com The resulting ester hydrochlorides are typically crystalline solids that are soluble in aqueous solutions. nih.gov Upon neutralization, these water-soluble hydrochlorides can convert into an oily, more lipid-soluble state. nih.gov

The reaction of D-penicillamine with various alcohols in the presence of thionyl chloride has been a documented method for producing a range of lipophilic esters. nih.gov The synthesis of D-penicillamine methyl ester hydrochloride, for example, involves combining D-penicillamine powder with methanol and slowly adding thionyl chloride, followed by a period of reaction at room temperature and subsequent reflux. A similar approach is used for synthesizing hexyl and benzyl esters. The lipophilicity of these derivatives, often measured by the octanol/water partition coefficient (log P), has been shown to increase with the length of the alkyl chain of the ester. For example, the hexyl ester of D-penicillamine is significantly more lipophilic than the methyl ester. nih.gov

Another significant pathway to derivatization involves the reaction of D-penicillamine with aldehydes and ketones to form thiazolidine derivatives. scielo.brannalsofrscb.roresearchgate.net The condensation of D-penicillamine with various aromatic aldehydes, for instance, can be carried out in a mixture of ethanol and water at room temperature to yield 2-aryl-5,5-dimethylthiazolidine-4-carboxylic acids. researchgate.net These reactions often produce a mixture of diastereomers. scielo.brannalsofrscb.ro The synthesis of tricyclic derivatives is also possible through the reaction of D-penicillamine with dialdehydes, such as succindialdehyde, in a one-pot diastereoselective process. scielo.br The yields for the synthesis of these thiazolidine derivatives are often high. annalsofrscb.ro

The table below summarizes key data for several synthesized lipophilic D-penicillamine derivatives.

| Derivative Name | Synthetic Method | Reagents | Yield (%) | Lipophilicity (log P) | Reference |

| D-Penicillamine Methyl Ester Hydrochloride | Esterification | Methanol, Hydrogen Chloride | 23.8 | - | google.com |

| D-Penicillamine Ethyl Ester Hydrochloride | Esterification | Ethanol, Hydrogen Chloride | 43.4 | - | google.com |

| D-Penicillamine Benzyl Ester Hydrochloride | Esterification | Benzyl Alcohol, Hydrogen Chloride | - | - | google.com |

| DL-Penicillamine Methyl Ester Hydrochloride | Esterification | Methanol, Hydrogen Chloride | 40.8 | - | google.com |

| D-Penicillamine Hexyl Ester Hydrochloride | Esterification | Hexyl alcohol, Thionyl chloride | - | Highest among esters tested | nih.gov |

| (2S,4R)-5,5-Dimethyl-2-phenylthiazolidine-4-carboxylic acid | Thiazolidine formation | Benzaldehyde | 89 | - | annalsofrscb.ro |

| (2S,4R)-2-(2-Hydroxyphenyl)-5,5-dimethylthiazolidine-4-carboxylic acid | Thiazolidine formation | 2-Hydroxybenzaldehyde | 84 | - | annalsofrscb.ro |

| Tricyclic D-penicillamine derivative | Thiazolidine formation | Succindialdehyde | 61-72 | - | scielo.br |

| N-Acetyl-D-penicillamine | N-Acylation | Acetic Anhydride | - | - | semanticscholar.org |

| Tripodal D-penicillamine ester derivative (L4) | Multi-step synthesis | Nitrilotriacetic acid, D-Pen synthons | 14 (overall) | - | acs.org |

| Tripodal D-penicillamine amide derivative (L5) | Multi-step synthesis | Nitrilotriacetic acid, D-Pen synthons | 24 (overall) | - | acs.org |

Analytical Research Methodologies for Penicillamine Hydrochloride

Spectroscopic Analysis

Spectroscopic techniques are foundational in the analysis of Penicillamine (B1679230) Hydrochloride, offering high sensitivity and specificity. These methods primarily investigate the interaction of the compound with electromagnetic radiation.

Spectrophotometric Determination Techniques

Spectrophotometry, a mainstay of analytical chemistry, has been extensively applied to the determination of penicillamine. These methods are often based on redox reactions, complexation, or derivatization of the thiol and amino groups within the penicillamine structure, leading to the formation of a chromophore that can be quantified.

One approach involves an inhibitory kinetic spectrophotometric method where the determination of D-penicillamine is based on its inhibitory effect on the mercury(II)-catalyzed substitution reaction between hexacyanoruthenate(II) and pyrazine. The progress of the reaction is monitored by measuring the absorbance of the resulting stable yellow-colored complex, [Ru(CN)5Pz]3-, at 370 nm. The rate of the substitution reaction is reduced upon the addition of D-penicillamine, and this inhibition is used for its quantification. This method has been shown to be effective for determining D-penicillamine at micro-levels with good accuracy. biointerfaceresearch.com

Another widely used technique involves the reaction of penicillamine with sodium 1,2-naphthoquinone-4-sulfonate (NQS). In an alkaline medium (pH 12.0), penicillamine reacts with NQS to form a brown-colored product with a maximum absorbance at 425 nm. walshmedicalmedia.comresearchgate.net This reaction provides a simple and sensitive method for the determination of D-penicillamine in pharmaceutical formulations. walshmedicalmedia.comresearchgate.net

The reduction of iron(III) by the hydrosulfuryl group of penicillamine is another principle exploited in spectrophotometric assays. In one such method, penicillamine reduces Fe(III) to Fe(II). The resulting Fe(II) then reacts with o-phenanthroline to form a stable orange-red complex, which is measured at 511 nm. The absorbance of this complex is directly proportional to the concentration of penicillamine. researchgate.net A similar indirect method uses tiron (B1681039) as the chromogenic reagent for the surplus Fe(III) after its reaction with penicillamine. The complex of Fe(III)-tiron is measured at 660 nm, and the decrease in absorbance is correlated with the penicillamine concentration. atlantis-press.com

Table 1: Spectrophotometric Determination Techniques for Penicillamine Hydrochloride

| Method | Reagent(s) | Principle | Wavelength (λmax) | Linear Range |

|---|---|---|---|---|

| Inhibitory Kinetic | Hexacyanoruthenate(II), Pyrazine, Hg(II) | Inhibition of Hg(II)-catalyzed substitution reaction | 370 nm | 1.0 × 10⁻⁶ M to 10 × 10⁻⁵ M biointerfaceresearch.com |

| Naphthoquine Sulfonate Reaction | Sodium 1,2-naphthoquinone-4-sulfonate (NQS) | Nucleophilic substitution reaction | 425 nm | 10-30 µg/mL walshmedicalmedia.comresearchgate.net |

| Fe(III)/o-Phenanthroline Oxidation | Fe(III), o-Phenanthroline | Reduction of Fe(III) to Fe(II) and complexation | 511 nm | 0.0008000 - 0.01040 mg/mL researchgate.net |

| Fe(III)/Tiron System | Fe(III), Tiron | Indirect determination of surplus Fe(III) after reaction | 660 nm | 0.008000 - 0.04800 mg/mL atlantis-press.com |

Fluorometric Assays

Fluorometric assays offer enhanced sensitivity for the determination of this compound. These methods often involve derivatization of the penicillamine molecule to produce a fluorescent product.

One sensitive fluorimetric method is based on the oxidation of penicillamine by cerium(IV) in an acidic medium. The resulting penicillaminic acid is quantified by measuring the fluorescence of the produced Ce(III) at an emission wavelength of 348 nm (with excitation at 293 nm). The sensitivity of this method can be enhanced by the addition of sodium triphosphate, which increases the luminescence intensity of Ce(III). researchgate.net

Another fluorimetric approach involves the reaction of penicillamine with 2',7'-bis(acetoxymercuri)-fluorescein (AMF) in a buffered solution (pH 8.2). The fluorescence of the reaction product is measured at 520 nm with an excitation wavelength of 497 nm. researchgate.net

Flow-injection fluorimetry has also been employed for the determination of penicillamine. This method is based on the oxidation of the drug by thallium(III) in a hydrochloric acid medium. The fluorescence of the resulting thallium(I) is monitored at an emission wavelength of 419 nm (excitation at 227 nm). This automated method allows for high sample throughput. nih.gov

Table 2: Fluorometric Assays for this compound

| Method | Reagent(s) | Principle | Excitation λ (nm) | Emission λ (nm) | Linear Range |

|---|---|---|---|---|---|

| Cerium(IV) Oxidation | Cerium(IV), Sodium triphosphate | Oxidation of penicillamine and enhanced fluorescence of Ce(III) | 293 | 348 | 0.096 - 0.288 µg/mL researchgate.net |

| AMF Reaction | 2',7'-bis(acetoxymercuri)-fluorescein | Reaction with AMF | 497 | 520 | 0.0048 - 0.0288 µg/mL researchgate.net |

| Flow-Injection with Thallium(III) | Thallium(III) | Oxidation by Tl(III) and fluorescence of Tl(I) | 227 | 419 | 3 x 10⁻⁷ - 8 x 10⁻⁶ M nih.gov |

Nuclear Magnetic Resonance (NMR) Spectrometry in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. High-resolution ¹H-NMR spectroscopy can be used for the qualitative analysis of penicillamine and its metabolites. nih.gov The technique allows for the identification of the compound and its related substances, such as penicillamine disulfide and penicillamine-cysteine disulfide, based on the chemical shifts and coupling patterns of the protons in the molecule. nih.gov For instance, the methyl and methine protons of the free penicillamine ligand show distinct singlets in the ¹H-NMR spectrum. researchgate.net This method is advantageous due to its rapidity, simplicity, and minimal sample preparation requirements. nih.gov Desktop NMR spectrometers have also been shown to be effective for the qualitative analysis of drugs, including the identification of characteristic peaks in the ¹H-NMR spectrum of various substances. nih.gov

Electroanalytical Approaches

Electroanalytical methods provide an alternative to spectroscopic techniques for the analysis of this compound. These methods are based on the measurement of electrical properties such as potential or current.

Potentiometric Methods

Potentiometric methods involve the measurement of the potential of an electrochemical cell. A direct potentiometric method has been developed for the determination of penicillamine in pharmaceutical preparations using a commercial copper ion-selective electrode (ISE). researchgate.net The determination is based on the reaction between penicillamine and the Cu²⁺ ions from the electrode membrane in an acetic buffer at pH 4. This method is simple, inexpensive, and provides a reasonably fast analysis without the need for extensive sample pretreatment. researchgate.net

Table 3: Potentiometric Method for this compound

| Method | Electrode | Principle | Linear Range | Limit of Detection |

|---|---|---|---|---|

| Direct Potentiometry | Copper Ion-Selective Electrode (ISE) | Reaction between penicillamine and Cu²⁺ from the electrode membrane | 2x10⁻⁶ to 1x10⁻² mol L⁻¹ | 1.1x10⁻⁶ mol L⁻¹ researchgate.net |

Voltammetric Studies

Voltammetric techniques, which measure the current as a function of the applied potential, have been successfully used for the determination of penicillamine. These methods often employ modified electrodes to enhance sensitivity and selectivity.

One such method utilizes a multiwall carbon nanotubes-modified carbon paste electrode (MWCNTs/MCPE) to study the electrooxidation of penicillamine in the presence of methyldopa (B1676449) as a homogeneous mediator. brieflands.com The electrocatalytic oxidation peak current of penicillamine shows a linear relationship with its concentration. Another approach involves a carbon paste electrode modified with a multi-walled carbon nanotube-Co₃O₄ nanocomposite, benzoyl-ferrocene, and an ionic liquid. This sensor demonstrates a commendable electrochemical performance towards D-penicillamine oxidation. nih.gov Voltammetric methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to investigate the electrochemical response. nih.gov

Table 4: Voltammetric Studies of this compound

| Method | Electrode Modification | Mediator/Principle | Technique | Linear Range | Limit of Detection |

|---|---|---|---|---|---|

| Mediated Voltammetry | Multiwall Carbon Nanotubes (MWCNTs) | Methyldopa as a homogeneous mediator | Square Wave Voltammetry (SWV) | 0.2 - 250.0 µM | 0.1 µM brieflands.com |

| Nanocomposite Sensor | MWCNT-Co₃O₄, Benzoyl-ferrocene, Ionic Liquid | Electrocatalytic oxidation of D-penicillamine | Differential Pulse Voltammetry (DPV) | 0.05 µM – 100.0 µM | 0.015 µM nih.gov |

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) have been extensively researched and applied.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of penicillamine due to its precision and versatility. wjpmr.com The development of robust HPLC methods is essential for determining organic impurities and ensuring the quality of the drug substance.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated. For instance, a stability-indicating method was established to determine penicillamine trisulfide and thiazolidine (B150603) carboxylic acid. Another method was developed to analyze non-carryover impurities such as thiazolidine carboxamide, thiazolidine carbonitrile, and dihydrothiazole. researchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity by separating the target analytes from other impurities. researchgate.net

The sensitivity of these methods is noteworthy, with limits of detection (LOD) and quantification (LOQ) for impurities found to be in the ranges of 0.001% to 0.005% and 0.004% to 0.015%, respectively. researchgate.net The linearity of these methods is confirmed by a strong correlation coefficient (r² > 0.990) between the detector response and the concentration of impurities. researchgate.net Accuracy is demonstrated by recovery experiments, with results typically falling within the range of 88.0% to 106.3%. researchgate.net

To enhance detection, especially in biological samples, derivatization techniques are often employed. One such technique involves the use of N-(1-pyrenyl)maleimide (NPM) as a derivatizing agent. This allows for the rapid, sensitive, and reproducible determination of D-penicillamine in biological matrices like liver, kidney, brain, and plasma. nih.govsemanticscholar.orgepa.gov The precision of this method is high, with coefficients of variation for within-run and between-run precision for a 500 nM standard of D-penicillamine being 2.27% and 2.23%, respectively. nih.govsemanticscholar.orgepa.gov

Another derivatizing agent used is Marfey's reagent, which aids in the enantiomeric separation of L-penicillamine from D-penicillamine using a gradient reversed-phase HPLC method. researchgate.net This is crucial as the L-enantiomer is toxic. This method shows a linear detector response over a concentration range of 0.03–0.30 µg/mL, with LOD and LOQ levels for the L-penicillamine derivative being 0.01 and 0.03 µg/mL, respectively. researchgate.net The recovery of the L-enantiomer is reported to be 90.7%. researchgate.net

The following table summarizes key parameters from a validated RP-HPLC method for penicillamine analysis:

| Parameter | Finding |

| Linearity (r²) | > 0.990 researchgate.net |

| Limit of Detection (LOD) | 0.001% - 0.005% researchgate.net |

| Limit of Quantitation (LOQ) | 0.004% - 0.015% researchgate.net |

| Accuracy (Recovery) | 88.0% - 106.3% researchgate.net |

Gas Chromatography (GC) is another valuable tool in pharmaceutical analysis, particularly for volatile compounds. openaccessjournals.comlongdom.org For non-volatile compounds like penicillamine, derivatization is necessary to increase volatility. A method has been developed for the analysis of D-penicillamine hydrochloride by GC using a nitrogen-phosphorus detector. nih.gov This method involves a single-step double derivatization with diazomethane-acetone. nih.gov

GC is applied in various aspects of pharmaceutical quality control, including the identification and quantification of impurities, residual solvents, and degradation products. drawellanalytical.comscirp.org It is also used in the analysis of drug formulations and for bioanalysis of drugs and their metabolites in biological fluids. openaccessjournals.comdrawellanalytical.com The high sensitivity and resolution of GC make it suitable for detecting trace amounts of substances. longdom.org

Ancillary to the GC method for D-penicillamine, a fluorescence derivatization procedure has also been reported for its analysis in water. nih.gov The stability of D-penicillamine hydrochloride in animal feed and the free base in water has been assessed using these GC-based methods. nih.gov

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceuticals, offering high efficiency and resolution. mdpi.com Capillary Zone Electrophoresis (CZE) has been successfully applied to the quality control of penicillamine. nih.gov

One application of CZE is the quantification of underivatized penicillamine and its disulfide impurity in pharmaceutical preparations. nih.gov Using a 50 mM phosphate (B84403) running buffer at pH 2.5 and detection at 200 nm, this method allows for the effective monitoring of the disulfide impurity. nih.gov To enhance sensitivity for the quantitation of D-penicillamine, a thiol-specific reagent, 1,1-[ethenylidenebis(sulfonyl)]bis-benzene, can be used, achieving a limit of detection of 1.5 µM at 200 nm. nih.gov

CE is also capable of chiral separations. By introducing beta-cyclodextrin (B164692) as a chiral selector and (+)-camphor-10-sulfonic acid as a chiral ion-pairing reagent into the running buffer, baseline separation of D- and L-penicillamine enantiomers can be achieved. nih.gov This is critical for evaluating the presence of the toxic L-penicillamine enantiomer in pharmaceutical samples. nih.gov

Furthermore, a CE method with laser-induced fluorescence (CE-LIF) has been developed to evaluate the redox state of plasma D-penicillamine, allowing for the measurement of its reduced, free, and protein-bound forms. nih.gov This involves derivatization with 5-iodoacetamidofluorescein (5-IAF) and separation using a phosphate/borate (B1201080) run buffer at pH 11.4. nih.gov Another CE system utilizing an in-column fiber optics light-emitting diode (LED) induced fluorescence detection has been developed for determining penicillamine in commercial tablets and human plasma, demonstrating a linear dynamic range from 3.2 x 10⁻⁷ to 4.8 x 10⁻⁵ mol L⁻¹. researchgate.net

The following table outlines the conditions for a CE method for penicillamine analysis:

| Parameter | Condition |

| Buffer | 10 mM borate buffer researchgate.net |

| pH | 9.1 researchgate.net |

| Applied Voltage | 20 kV researchgate.net |

| Injection | 8 s hydrodynamic injection at 30 mbar researchgate.net |

| Linearity | 3.2 x 10⁻⁷ to 4.8 x 10⁻⁵ mol L⁻¹ researchgate.net |

| Correlation Coefficient (r) | 0.9991 researchgate.net |

Other Quantitative and Qualitative Methods

Beyond chromatographic techniques, several other analytical methods are employed for the analysis of this compound.

Titrimetric methods are classical analytical techniques that remain relevant for the assay of penicillamine. These include aqueous titration, non-aqueous titration, and potentiometric titration. researchgate.net The British Pharmacopoeia describes a titrimetric method for the analysis of pharmaceutical samples of penicillamine. pensoft.net

The official method for determining penicillamine content cited in the Code of Federal Regulations (CFR) is the mercuric acetate (B1210297) method. researchgate.net This has been compared with other non-aqueous titrimetric methods, including an amine titration and an acid titration. researchgate.net

Chemiluminescence detection offers high sensitivity for the determination of penicillamine. nih.gov A rapid flow injection method with chemiluminescence detection has been described for this purpose. rsc.org This method is based on the chemiluminescence reaction of thiol-containing drugs with cerium(IV) in a sulfuric acid medium. rsc.org The addition of quinine (B1679958) as a fluorescer facilitates an energy-transferred excitation process, enhancing the signal. rsc.org

Under optimal conditions, this chemiluminescence assay allows for the determination of penicillamine over a concentration range of 2–200 µmol L⁻¹, with a detection limit of 15 pmol of the original thiol. rsc.org

Analysis of Impurities and Metabolites in Research Matrices

The comprehensive analysis of impurities and metabolites is critical for ensuring the quality, safety, and efficacy of this compound. This section details the specific analytical methodologies employed for the identification and quantification of organic impurities, genotoxic impurities, and key metabolites in various research and biological matrices.

Methodologies for Organic Impurities (e.g., trisulfide, thiazolidine carboxylic acid)

The control of organic impurities in penicillamine drug substances is crucial, and robust analytical methods are required for their accurate quantification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for this purpose. A stability-indicating RP-HPLC method has been developed for the simultaneous determination of penicillamine trisulfide and thiazolidine carboxylic acid. researchgate.netresearchgate.net This method demonstrated effective separation of these process-related impurities from degradation products generated during forced degradation studies. researchgate.netresearchgate.net

The chromatographic separation is typically achieved using a C8 or C18 column with a gradient elution mode, and detection is performed using a UV detector at a wavelength of 210 nm. researchgate.net Validation of these methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, and precision. researchgate.net The limits of detection (LOD) and quantitation (LOQ) for these impurities are typically in the range of 0.001% to 0.005% and 0.004% to 0.015%, respectively, showcasing the high sensitivity of the method. researchgate.net

Another specific method for the determination of penicillamine involves its cyclization to 5,5-dimethyl-2-thioxothiazolidine-4-carboxylic acid. nih.gov This derivative can be quantified in complex mixtures using liquid chromatography with a UV detector, offering a detection limit as low as 2 picomoles per injection. nih.gov

Table 1: Performance of RP-HPLC Method for Organic Impurities

| Parameter | Penicillamine Trisulfide | Thiazolidine Carboxylic Acid |

| Limit of Detection (LOD) | 0.001% - 0.005% | 0.001% - 0.005% |

| Limit of Quantitation (LOQ) | 0.004% - 0.015% | 0.004% - 0.015% |

| Recovery | 88.0% - 106.3% | 88.0% - 106.3% |

| Correlation Coefficient (r²) | > 0.990 | > 0.990 |

This table summarizes the validation parameters of a developed RP-HPLC method for the quantification of key organic impurities in penicillamine, based on data from research findings. researchgate.net

Quantification of Genotoxic Impurities

Genotoxic impurities (GTIs) are substances that can cause damage to genetic material and must be controlled at trace levels, often in the parts-per-million (ppm) range. researchgate.netresearchgate.netsciencescholar.useuropeanpharmaceuticalreview.com The analysis of GTIs in penicillamine presents a significant challenge due to their low concentration and physicochemical properties, such as high polarity, low molecular weight, and lack of a UV chromophore. researchgate.net

Hydroxylamine (B1172632) is a known potential genotoxic impurity in the synthesis of penicillamine. researchgate.net A highly sensitive and specific gas chromatography-headspace-mass spectrometry (GCHS-MS) method has been developed for its quantification. researchgate.net This method involves the derivatization of hydroxylamine to acetone (B3395972) oxime, which is then analyzed by GCHS-MS using selective reaction monitoring. researchgate.net The validated method is capable of quantifying hydroxylamine at a level of 0.1 ppm, well below the typical regulatory limits. researchgate.net The development of such methods is essential, as conventional techniques are often inadequate for detecting these impurities at the required low levels. researchgate.net

Regulatory bodies mandate strict control of genotoxic impurities, with guidelines often based on the Threshold of Toxicological Concern (TTC), which corresponds to a maximum daily exposure target of 1.5 µ g/day for lifetime exposure. researchgate.netsciencescholar.us This necessitates analytical procedures with detection limits in the 1 to 5 ppm range. researchgate.neteuropeanpharmaceuticalreview.com

Table 2: Validation of GCHS-MS Method for Hydroxylamine Quantification

| Validation Parameter | Result |

| Technique | Gas Chromatography-Headspace-Mass Spectrometry (GCHS-MS) |

| Derivatization | Conversion to Acetone Oxime |

| Quantification Limit | 0.1 ppm |

| Specificity | High, via Selective Reaction Monitoring (m/z 73) |

| Attributes | Specific, sensitive, linear, accurate, and precise |

This table presents the key validation results for a method developed to quantify the genotoxic impurity hydroxylamine in penicillamine drug substance. researchgate.net

Determination of Penicillamine Disulfides and Related Thiols in Biological Samples

In biological systems, penicillamine exists in various forms, including the free thiol, its oxidized disulfide form (penicillamine disulfide), and mixed disulfides with endogenous thiols like glutathione (B108866) and cysteine. researchgate.netnih.gov Accurate measurement of these species in biological matrices such as plasma, urine, and erythrocytes is essential for pharmacokinetic and metabolic studies.

A robust methodology for the simultaneous determination of D-penicillamine, penicillamine disulfide, and penicillamine-glutathione mixed disulfide utilizes reversed-phase ion-pairing liquid chromatography with electrochemical detection. nih.gov This system employs dual gold/mercury amalgam electrodes in series. nih.gov Disulfides are first reduced at an upstream electrode, and the resulting thiols, along with any free thiols in the sample, are detected at a downstream electrode. nih.gov This approach provides excellent sensitivity, with detection limits in the picomole range for most analytes. nih.gov

Other chromatographic techniques have also been successfully applied. High-pressure liquid chromatography (HPLC) with an electrochemical detector is a preferred method over older techniques like automatic amino acid analysis, where the free thiol reacts poorly with ninhydrin (B49086). nih.gov Additionally, gas chromatography (GC) with a flame ionization detector has been used for the analysis of penicillamine disulfides. nih.gov For analysis in human plasma, an HPLC-UV method has also been developed, which involves derivatization of the sample with 5,5′-dithiobis (2-nitrobenzoic acid) prior to injection. researchgate.net

Table 3: Detection Limits for Penicillamine and Related Disulfides in Biological Samples by HPLC-Electrochemical Detection

| Compound | Detection Limit (injected solution) |

| D-Penicillamine | Picomole range |

| Penicillamine-Glutathione Mixed Disulfide | Picomole range |

| Glutathione | Picomole range |

| Glutathione Disulfide | Picomole range |

| Penicillamine Disulfide | 600 pmol |

This table outlines the detection limits for a simultaneous determination method of various thiols and disulfides in a 20 µL injected solution, as described in the literature. nih.gov

Preclinical Research and Experimental Models

In Vivo Animal Models for Disease Pathophysiology and Therapeutic Studies

Animal models that genetically mimic Wilson's disease have been crucial in understanding the therapeutic effects of penicillamine (B1679230). The toxic milk (tx) mouse is one such model, characterized by copper accumulation due to a mutation in the Atp7b gene. nih.gov Studies in tx mice have shown that administration of penicillamine can lead to an increase in free copper concentrations in both the serum and the brain. nih.gov This mobilization of copper is also associated with enhanced oxidative stress in the brain of these animals. nih.gov

Another significant model is the Long-Evans Cinnamon (LEC) rat, which harbors a deletion in the Atp7b gene, leading to hereditary hepatitis and spontaneous hepatocellular carcinoma from excessive copper accumulation. semanticscholar.orgnih.gov Research in LEC rats has demonstrated that D-penicillamine treatment effectively prevents the development of hepatitis. semanticscholar.org This is achieved by inhibiting the elevation of serum transaminases and suppressing abnormal histological changes in the liver. semanticscholar.org The therapeutic effect is attributed to the chelation of copper, as evidenced by decreased copper concentrations in the liver and serum, and increased urinary copper excretion. semanticscholar.org These findings in LEC rats underscore the role of abnormal copper accumulation in the pathogenesis of hereditary hepatitis. semanticscholar.org

Table 1: Effects of D-Penicillamine in Wilson's Disease Animal Models

| Animal Model | Genetic Defect | Key Findings with Penicillamine Treatment |

|---|---|---|

| Toxic milk (tx) mouse | Mutation in Atp7b gene | Increased free copper in serum and brain, enhanced oxidative stress in the brain. nih.gov |

| Long-Evans Cinnamon (LEC) rat | Deletion in Atp7b gene | Prevention of hepatitis, decreased liver and serum copper, increased urinary copper excretion. semanticscholar.org |

The Brown Norway (BN) rat serves as a valuable model for studying drug-induced autoimmunity. Administration of D-penicillamine to BN rats induces an autoimmune disease characterized by the production of antinuclear antibodies, formation of circulating immune complexes, and linear IgG deposits along the glomerular basement membrane. nih.gov This syndrome shares similarities with autoimmunity induced by mercuric chloride. nih.gov Investigations in this model have revealed a transient increase in spleen B cells and CD4+ T cells, as well as elevated serum IgE concentrations during D-penicillamine treatment. nih.gov Furthermore, autoreactive anti-class II T cells have been identified in these rats. nih.gov Studies have also explored the mechanisms of tolerance, demonstrating that pretreatment with a low dose of D-penicillamine can prevent the clinical signs of autoimmunity typically induced by a higher dose. frontiersin.orgmdpi.com This tolerance is immune-mediated and can be adoptively transferred to naive recipients via splenocytes, suggesting a role for both T cells and non-T cells in its induction. frontiersin.orgmdpi.com

The antifibrotic properties of D-penicillamine have been investigated in animal models of fibrotic conditions. cancer.govresearchgate.net In a rat model of liver fibrosis induced by bile duct ligation and scission, D-penicillamine treatment for four weeks demonstrated antifibrotic effects. cancer.gov The treatment led to a lower serum level of the fibrogenesis-marker procollagen (B1174764) type III peptide (PNIIIP) and a higher level of the fibrolysis-marker procollagen type IV peptide (PIVCP). cancer.gov Additionally, the collagen deposition in the liver tissue, measured by hydroxyproline (B1673980) content, was decreased in the D-penicillamine treated group. cancer.gov Histological findings also showed milder bile duct proliferation, weaker inflammation, and reduced fibrosis in the treated rats. cancer.gov These preclinical findings suggest that D-penicillamine may inhibit the progression of liver fibrosis.

D-penicillamine has been evaluated in animal models of alcoholism for its potential to reduce alcohol relapse-like drinking behavior. elifesciences.orgmdpi.com In long-term ethanol-experienced rats, D-penicillamine treatment was shown to prevent the alcohol deprivation effect (ADE), which is a model for relapse. elifesciences.org This effect was dose-dependent, with higher infusion rates preventing the ADE and reducing total ethanol (B145695) preference. elifesciences.org The mechanism is thought to involve the sequestration of acetaldehyde (B116499), a metabolite of ethanol. mdpi.com Studies have also shown that systemic administration of D-penicillamine can decrease voluntary ethanol intake in rats. mdpi.comnih.gov Interestingly, after the discontinuation of treatment, the animals tended to recover their previous consumption rates. mdpi.comnih.gov

Table 2: Research Findings of D-Penicillamine in Alcoholism Models

| Animal Model | Experimental Paradigm | Key Findings with D-Penicillamine |

|---|---|---|

| Long-term ethanol-experienced rats | Alcohol Deprivation Effect (ADE) | Dose-dependent prevention of ADE, reduction in total ethanol preference. elifesciences.org |

| Male Long-Evans rats | Voluntary ethanol consumption | Decreased ethanol intake during treatment. mdpi.comnih.gov |

The neuroprotective potential of D-penicillamine has been explored in models of seizure-induced neuronal injury. In a kainic acid-treated mouse model of seizures, D-penicillamine administration remarkably improved neuronal survival. This protective effect is linked to the inhibition of ferroptosis, a form of iron-dependent programmed cell death. Treatment with D-penicillamine led to a significant decrease in ferroptosis-associated markers, including acyl-CoA synthetase long-chain family member 4 (ACSL4), prostaglandin-endoperoxide synthase 2 (Ptgs2), and lipid peroxide levels. Further investigation identified the aquaporin-11 (Aqp11) gene as a molecular target for D-penicillamine's anti-ferroptotic action. The neuroprotective effects of D-penicillamine in this model were found to be dependent on Aqp11.

In the context of oncology, penicillamine's antiangiogenic properties have been a focus of preclinical research, particularly in glioblastoma models. The rationale is that copper is a crucial cofactor for angiogenesis, and reducing its availability could inhibit tumor growth. Preclinical studies suggested that creating a state of hypocupremia might be effective against gliomas.

In breast adenocarcinoma models, research has focused on the cytotoxic effects of D-penicillamine in combination with copper. frontiersin.org In vitro studies have shown that D-penicillamine in the presence of copper generates reactive oxygen species, such as hydrogen peroxide, which are cytotoxic to human breast cancer cells. frontiersin.org This combination leads to a reduction in intracellular reduced thiol levels. frontiersin.org Furthermore, in xenograft mouse models using human breast cancer cells (MB231), D-penicillamine has been shown to enhance the cancer cell-killing effects of ionizing radiation and carboplatin. nih.gov This sensitization is attributed to a mechanism involving metal ion-catalyzed hydrogen peroxide-mediated oxidative stress. nih.gov In vivo studies with H292 lung cancer xenografts also demonstrated that D-penicillamine alone could significantly decrease tumor growth rates.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Acetaldehyde |

| Acyl-CoA synthetase long-chain family member 4 |

| Aquaporin-11 |

| Carboplatin |

| Copper |

| D-penicillamine |

| Ethanol |

| Glutathione (B108866) |

| Hydroxyproline |

| Kainic acid |

| Lipid peroxide |

| Mercuric chloride |

| Penicillamine hydrochloride |

| Procollagen type III peptide |

| Procollagen type IV peptide |

In Vitro Cellular and Molecular Research

Studies on Covalent Binding to Macrophages

In vitro research has provided significant insights into the interaction between penicillamine and macrophages, particularly focusing on the mechanism of covalent binding and its implications for drug-induced autoimmunity. Studies suggest that the initial event in penicillamine-induced autoimmune reactions may be the interaction between the drug and signaling molecules on macrophages nih.gov.

This covalent binding can lead to generalized macrophage activation, which is a potential trigger for autoimmunity nih.govacs.org. The activation of macrophages by this mechanism is not unique to penicillamine; other drugs known to cause autoimmune syndromes, such as hydralazine (B1673433) and isoniazid, also react with aldehydes to form stable compounds nih.govacs.org. The identification of proteins to which penicillamine binds has pointed to candidates like myosin, which could mediate macrophage activation nih.gov. This covalent modification of cell surface proteins can generate new antigenic determinants, a process that appears to be enhanced by oxidative processes but does not require intracellular processing nih.govnih.gov.

| Experimental Model | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Isolated spleen cells from Brown Norway (BN) rats | Penicillamine preferentially binds to macrophages over other spleen cells. | Reaction with aldehyde groups on the macrophage surface to form an irreversible thiazolidine (B150603) ring. | nih.gov |

| Isolated spleen cells from BN rats | Pre-incubation with penicillamine or hydralazine decreased binding of an aldehyde-reactive probe to macrophages. | Confirms that binding to macrophages involves aldehyde groups. | nih.gov |

| Rat peritoneal exudate cells | Penicillamine binding to the cell surface is enhanced by treatments that stimulate oxidative processes. | Generation of drug-derived antigenic determinants on the cell surface. | nih.gov |

Investigations into Cellular Pathways and Biochemical Effects

The covalent binding of penicillamine to macrophages initiates a cascade of downstream cellular and biochemical events. In vitro studies have demonstrated that this interaction leads to macrophage activation and modulates various cellular pathways, including cytokine production, cell cycle progression, and other biochemical processes.

Cytokine Production and Immune Modulation: Penicillamine has been shown to act as an immunomodulatory agent by altering cytokine production profiles. Treatment of the murine macrophage cell line RAW264.7 with penicillamine resulted in an increased production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-23 (IL-23) nih.gov. Further investigation into the transcriptome of spleen macrophages following penicillamine treatment revealed an up-regulation of macrophage-activating cytokines such as interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.gov. These findings provide strong evidence that penicillamine directly activates macrophages, leading to a pro-inflammatory response which may contribute to its therapeutic effects in conditions like rheumatoid arthritis, as well as its potential to induce autoimmunity nih.govdrugbank.com. In some contexts, penicillamine has also been shown to decrease interleukin-1 (IL-1) and depress T-cell activity drugbank.com.

Cell Cycle Progression: Penicillamine's effects extend to the regulation of the cell cycle. Research on various normal and transformed cell lines revealed that D-penicillamine can inhibit cell growth and cause cell cycle arrest nih.gov. The specific phase of arrest appears to be cell-type dependent. For instance, rabbit articular chondrocytes were preferentially arrested in the G0/G1 phase of the cell cycle nih.gov. In contrast, other cell lines, including HeLa and L929 cells, were blocked in the G2+M phase nih.gov. This suggests that penicillamine affects cell proliferation through different mechanisms depending on the cellular context nih.gov.

Other Biochemical Effects: Beyond cytokine signaling and cell cycle regulation, penicillamine influences other biochemical pathways in vitro.

Complement System: Penicillamine can affect the complement system. In normal human sera, the addition of penicillamine led to a reduction in serum haemolytic complement (CH50) activity, suggesting an effect on complement factors nih.gov.

Ferroptosis: In a neuronal context, D-penicillamine has been shown to inhibit glutamate-induced neuronal ferroptosis in HT22 cells, a form of programmed cell death dependent on iron mdpi.com. This anti-ferroptotic effect was found to be dependent on the channel protein Aqp11 mdpi.com.

Collagen Synthesis: Penicillamine interferes with the formation of cross-links between tropocollagen molecules, making them more susceptible to enzymatic degradation drugbank.commdpi.com.

| Cellular/Biochemical Pathway | Cell/System Model | Observed Effect | Reference |

|---|---|---|---|

| Cytokine Production | Murine macrophage cell line (RAW264.7) | Increased production of TNF-α, IL-6, and IL-23. | nih.gov |

| Cytokine Production | Spleen macrophages | Up-regulation of IFN-γ and GM-CSF mRNA. | nih.gov |

| Cell Cycle Progression | Rabbit articular chondrocytes | Cell cycle arrest in G0/G1 phase. | nih.gov |

| Cell Cycle Progression | HeLa, L929 cells | Cell cycle arrest in G2+M phase. | nih.gov |

| Complement System | Normal human sera | Reduction in serum haemolytic complement (CH50) activity. | nih.gov |

| Ferroptosis | Neuronal cell line (HT22) | Inhibition of glutamate-induced neuronal ferroptosis. | mdpi.com |

Clinical Research Findings and Therapeutic Efficacy Assessment

Efficacy in Wilson's Disease Treatment

Penicillamine (B1679230) hydrochloride functions as a chelating agent, binding to excess copper in the body and facilitating its excretion through urine. This mechanism is central to its therapeutic role in Wilson's disease, a genetic disorder characterized by toxic copper accumulation.

Clinical studies have compared the efficacy of penicillamine with other chelating agents, most notably trientine. A randomized, open-label, non-inferiority, phase 3 trial (CHELATE) compared penicillamine with trientine tetrahydrochloride for maintenance therapy in 53 patients with stable Wilson's disease. nih.gov After 24 weeks, the study found that trientine was non-inferior to penicillamine in maintaining stable serum non-ceruloplasmin-bound copper (NCC) levels. nih.gov The mean difference in serum NCC between the penicillamine and trientine groups was -9.1 μg/L, which was within the predefined non-inferiority margin. nih.gov This non-inferiority was maintained at the 48-week mark. nih.gov

However, some research suggests differences in efficacy depending on the primary symptoms. One retrospective analysis of 405 patients found that while both agents demonstrated high efficacy, penicillamine was associated with less neurological deterioration compared to trientine in patients with neurologic symptoms. jwatch.org Conversely, a study involving pediatric patients indicated that drug changes due to ineffectiveness were significantly lower for D-penicillamine (5%) compared to trientine (44%). researchgate.net

Interactive Data Table: Penicillamine vs. Trientine in Wilson's Disease

| Endpoint | Penicillamine | Trientine Hydrochloride | Study/Finding |

|---|---|---|---|

| Neurological Deterioration | Less frequent (6 of 295 patients) | More frequent (4 of 38 patients) | Retrospective analysis jwatch.org |

| Treatment Ineffectiveness (Pediatric) | 5% (2 of 37) required change | 44% (22 of 50) required change | Pediatric cohort study researchgate.net |

| Serum NCC (Maintenance Therapy) | Maintained stable levels | Non-inferior to penicillamine | CHELATE Phase 3 Trial nih.gov |

For patients with symptomatic hepatic Wilson's disease, there was no significant difference in treatment efficiency between D-penicillamine and zinc salts. frontiersin.orgnih.gov In contrast, for patients with neurological manifestations, zinc salts appeared to be superior. frontiersin.org The pooled improvement rate for neurological patients treated with zinc salts was 80.2%, whereas for those treated with D-penicillamine, it was 56.3%. frontiersin.orgnih.gov An earlier systematic review also noted that neurological symptoms improved or resolved in 90% of people taking zinc salts compared to 80.6% of those taking penicillamine. england.nhs.uk Combination therapy using both a chelating agent and zinc has also been explored, with one study on pediatric patients showing that a combination of low-dose D-penicillamine and high-dose zinc sulfate (B86663) was an effective and safe treatment. spandidos-publications.com

Interactive Data Table: Penicillamine vs. Zinc Salt Therapy in Wilson's Disease

| Patient Subgroup | Penicillamine Improvement Rate | Zinc Salt Improvement Rate | Finding |

|---|---|---|---|

| Symptomatic Hepatic WD | 73.7% | 55.6% | Systematic Review england.nhs.uk |

| Symptomatic Hepatic WD | No significant difference | No significant difference | Meta-Analysis frontiersin.orgnih.gov |

| Symptomatic Neurological WD | 80.6% | 90% | Systematic Review england.nhs.uk |

| Symptomatic Neurological WD | 56.3% | 80.2% | Meta-Analysis frontiersin.orgnih.gov |

Penicillamine therapy has a significant impact on the diverse symptoms of Wilson's disease.

Hepatic Manifestations: For patients presenting with liver disease, penicillamine is effective in improving or resolving symptoms. england.nhs.uk Studies have shown that a majority of patients with chronic liver disorder respond favorably to treatment that includes penicillamine. nih.gov

Neurological Manifestations: Treatment with penicillamine can lead to marked improvement or disappearance of neurological symptoms in a high percentage of patients. nih.gov However, a critical concern is the risk of initial, and sometimes irreversible, neurological worsening after starting therapy. researchgate.netnih.gov This paradoxical deterioration has been reported to occur in up to 30.2% of patients with a neurological form of the disease, typically within the first six months of treatment. researchgate.net Some studies suggest this risk is higher with penicillamine compared to zinc salts. nih.govengland.nhs.uk